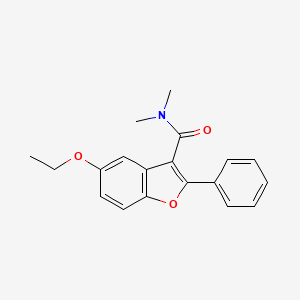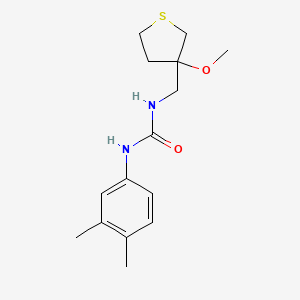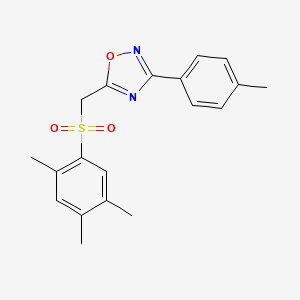![molecular formula C15H15F3N2O B2785516 N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 2224228-48-0](/img/structure/B2785516.png)
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as CTAP, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. CTAP is a cyclic peptide that acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction.
作用機序
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. This compound binds to the μ-opioid receptor and blocks the activation of the receptor by endogenous opioids, such as endorphins, and exogenous opioids, such as morphine. This results in a decrease in the analgesic and addictive effects of opioids.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of pain. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is its selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new pain medications that do not have the adverse side effects associated with traditional opioids. Additionally, this compound has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, which suggests that it may have potential applications in the treatment of addiction. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for the research on N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide. One potential direction is the development of new pain medications that are based on the structure of this compound. Another potential direction is the investigation of the potential applications of this compound in the treatment of addiction. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
合成法
The synthesis of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves the condensation of a cyanomethyl ketone with a cyclopentanone derivative in the presence of a Lewis acid catalyst. The resulting compound is then subjected to a series of reactions to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields, including pain management, addiction, and neurodegenerative diseases. This compound has been shown to be a potent and selective antagonist for the μ-opioid receptor, which makes it a promising candidate for the development of new pain medications that do not have the adverse side effects associated with traditional opioids. Additionally, this compound has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, which suggests that it may have potential applications in the treatment of addiction.
特性
IUPAC Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)12-5-3-4-11(10-12)14(6-1-2-7-14)13(21)20-9-8-19/h3-5,10H,1-2,6-7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYWZCDPMPZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)


![12-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2785445.png)

![Methyl (E)-4-[2-(3-fluorophenyl)-4-oxo-5,6,7,9-tetrahydro-3H-pyrimido[4,5-c]azepin-8-yl]-4-oxobut-2-enoate](/img/structure/B2785448.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)
![6-{5-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2785453.png)
